Cas no 57651-04-4 (naphthalen-2-yl sulfamate)

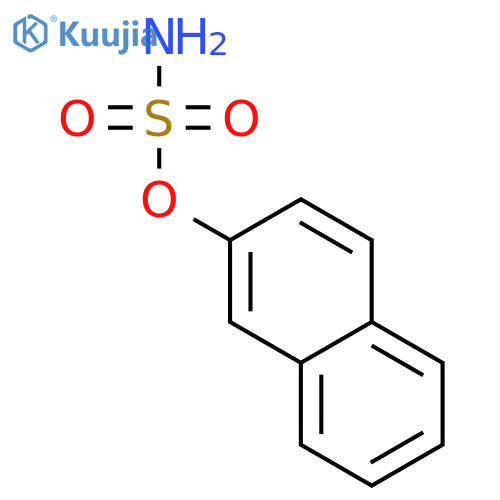

naphthalen-2-yl sulfamate structure

商品名:naphthalen-2-yl sulfamate

CAS番号:57651-04-4

MF:C10H9NO3S

メガワット:223.248361349106

MDL:MFCD27925762

CID:344675

PubChem ID:21149346

naphthalen-2-yl sulfamate 化学的及び物理的性質

名前と識別子

-

- Sulfamic acid, 2-naphthalenyl ester

- naphthalen-2-yl sulfamate

- Sulfamic acid (2-naphthalenyl) ester

- DTXSID80611077

- EN300-1991146

- SCHEMBL9750123

- GQQGUUOAPRUTQW-UHFFFAOYSA-N

- 2-naphthyl sulphamate

- 57651-04-4

- Sulfamic acid naphthalen-2-yl ester

- BDBM50128220

- CHEMBL67749

-

- MDL: MFCD27925762

- インチ: InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)

- InChIKey: GQQGUUOAPRUTQW-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(OC1C=CC2C(=CC=CC=2)C=1)N

計算された属性

- せいみつぶんしりょう: 223.03037

- どういたいしつりょう: 223.03031432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

- PSA: 69.39

naphthalen-2-yl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991146-0.25g |

naphthalen-2-yl sulfamate |

57651-04-4 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1991146-0.1g |

naphthalen-2-yl sulfamate |

57651-04-4 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1991146-1.0g |

naphthalen-2-yl sulfamate |

57651-04-4 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-1991146-0.05g |

naphthalen-2-yl sulfamate |

57651-04-4 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1991146-10.0g |

naphthalen-2-yl sulfamate |

57651-04-4 | 10g |

$4421.0 | 2023-05-31 | ||

| Enamine | EN300-1991146-1g |

naphthalen-2-yl sulfamate |

57651-04-4 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1991146-0.5g |

naphthalen-2-yl sulfamate |

57651-04-4 | 0.5g |

$535.0 | 2023-09-16 | ||

| Enamine | EN300-1991146-5.0g |

naphthalen-2-yl sulfamate |

57651-04-4 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-1991146-2.5g |

naphthalen-2-yl sulfamate |

57651-04-4 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1991146-10g |

naphthalen-2-yl sulfamate |

57651-04-4 | 10g |

$2393.0 | 2023-09-16 |

naphthalen-2-yl sulfamate 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

57651-04-4 (naphthalen-2-yl sulfamate) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬